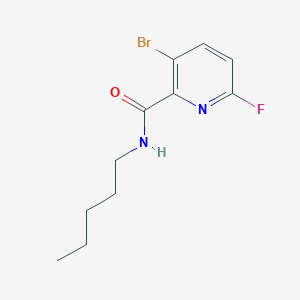

![molecular formula C18H19N5O4S B2953099 Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 872996-31-1](/img/structure/B2953099.png)

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Benzamides, on the other hand, are a class of organic compounds which consist of a carboxamide functional group attached to a benzene ring.

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. For instance, one efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain and can readily bind in the biological system with a variety of enzymes and receptors . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of complex heterocyclic compounds, such as Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, involves intricate chemical processes. A study by Katner and Brown (1990) discussed the novel preparation of thiazolo[5,4-c]pyridines, a similar heterocyclic compound, emphasizing the complexity of synthesizing such structures (Katner & Brown, 1990).

Antioxidant Properties

Research on related compounds, like those containing [1,2,4]triazolo moieties, has shown significant antioxidant capabilities. For instance, Shakir, Ali, and Hussain (2017) synthesized derivatives with considerable antioxidant ability, surpassing even ascorbic acid in some cases (Shakir, Ali, & Hussain, 2017).

Antimicrobial Activity

Compounds with similar structures have been found to exhibit pronounced antimicrobial activity. Bhuiyan et al. (2006) demonstrated this through the synthesis of thienopyrimidine derivatives, which showed significant antimicrobial effects (Bhuiyan et al., 2006).

Structural Analysis and Characterization

Detailed structural analysis is crucial for understanding these compounds. Kalai et al. (2021) conducted extensive spectroscopic studies, NBO, AIM, and SQMFF calculations on a new pyridazinone derivative, illustrating the importance of comprehensive structural characterization in research (Kalai et al., 2021).

Insecticidal Properties

In the field of agriculture, these compounds have shown promise as insecticides. Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety and assessed their effectiveness against the cotton leafworm, highlighting potential applications in pest control (Fadda et al., 2017).

Lipase and α-glucosidase Inhibition

These compounds have also been investigated for their potential in inhibiting enzymes like lipase and α-glucosidase. Bekircan, Ülker, and Menteşe (2015) synthesized derivatives for this purpose, showing significant enzyme inhibition activity (Bekircan, Ülker, & Menteşe, 2015).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, depending on the specific biological context.

Mode of Action

Triazole compounds are known to show versatile biological activities . They can interact with their targets in various ways, potentially leading to changes in the function or activity of these targets.

Biochemical Pathways

Triazole compounds are known to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some triazole compounds have been found to exhibit cytotoxicity , suggesting that this compound may also have cytotoxic effects.

Propriétés

IUPAC Name |

methyl 2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-26-13-5-3-12(4-6-13)18(25)19-10-9-15-21-20-14-7-8-16(22-23(14)15)28-11-17(24)27-2/h3-8H,9-11H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAUWRFDUKDYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene](/img/structure/B2953016.png)

![(3-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2953020.png)

![1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2953021.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2953022.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953024.png)

![Dimethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2953026.png)

![8-(4-fluorophenyl)-3-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2953032.png)

![Methyl 2-[4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]acetate](/img/structure/B2953033.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B2953036.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2953038.png)